Cas no 5616-32-0 (2-(Methylamino)acetonitrile)
2-(Methylamino)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylamino)acetonitrile
- Methylaminoacetonitrile
- Acetonitrile,2-(methylamino)-
- N-cyanomethyl-N-methylamine
- CH3NHCH2CN
- EINECS 227-037-7
- 2-(Methylamino)-acetonitrile
- DTXSID3063962
- NSC 99320
- (Methylamino)acetonitrile
- AKOS000148535
- N-Methylaminoacetonitrile
- KL8ZR823UA
- MFCD00058964
- EN300-53873
- (Methylamino)acetonitrile, AldrichCPR
- FT-0635783
- M0140
- Acetonitrile, 2-(methylamino)-
- NSC-99320
- Glycinonitrile, N-methyl-
- NS00033472
- Acetonitrile, (methylamino)-
- A830939
- Sarcosinonitrile
- NSC99320
- D91283
- 5616-32-0
- DB-052853
- BBL104222
- 2-methylaminoacetonitrile
- STL558209
-
- MDL: MFCD00058964
- Inchi: 1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
- InChI Key: PVVRRUUMHFWFQV-UHFFFAOYSA-N
- SMILES: N(C)CC#N
Computed Properties
- Exact Mass: 70.05310
- Monoisotopic Mass: 70.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 49.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 35.8A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.920(lit.)
- Boiling Point: 65°C/20mmHg(lit.)
- Flash Point: 44 °C
- Refractive Index: 1.4190 to 1.4220
- PSA: 35.82000
- LogP: 0.12028
- Solubility: Not determined
2-(Methylamino)acetonitrile Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H226-H302+H312+H332-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:1993
- Hazard Category Code: 11-20/21/22-38-36-22-10
- Safety Instruction: S16; S23; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S16-S23-S36/37/39
- HazardClass:3
- PackingGroup:III
- Storage Condition:<0°C
- Risk Phrases:R11
2-(Methylamino)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS000167-250MG |
(Methylamino)acetonitrile |
5616-32-0 | 250mg |
¥952.83 | 2023-11-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863220-5ml |
Methylaminoacetonitrile |
5616-32-0 | ≥98%(GC)(T) | 5ml |
¥1,890.00 | 2022-09-01 | |
| abcr | AB138420-5 ml |
Methylaminoacetonitrile, 97%; . |
5616-32-0 | 97% | 5 ml |
€146.80 | 2024-04-17 | |
| abcr | AB138420-25 ml |
Methylaminoacetonitrile, 97%; . |
5616-32-0 | 97% | 25 ml |
€444.80 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0140-5ML |
Methylaminoacetonitrile |
5616-32-0 | >98.0%(GC)(T) | 5ml |
¥1250.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0140-25ML |
Methylaminoacetonitrile |
5616-32-0 | >98.0%(GC)(T) | 25ml |
¥3800.00 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1245985-250mg |
METHYLAMINOACETONITRILE |
5616-32-0 | 99% | 250mg |
$305 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1245985-1g |
METHYLAMINOACETONITRILE |
5616-32-0 | 99% | 1g |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1245985-5g |
METHYLAMINOACETONITRILE |
5616-32-0 | 99% | 5g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1245985-25g |
METHYLAMINOACETONITRILE |
5616-32-0 | 99% | 25g |
$485 | 2024-06-07 |
2-(Methylamino)acetonitrile Suppliers
2-(Methylamino)acetonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on 2-(Methylamino)acetonitrile
Introduction to 2-(Methylamino)acetonitrile (CAS No. 5616-32-0)
2-(Methylamino)acetonitrile, with the chemical formula C₃H₆N₂, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its CAS number, 5616-32-0, uniquely identifies it in scientific literature and industrial applications. This compound has garnered significant attention due to its utility in the synthesis of various bioactive molecules, including pharmacologically relevant scaffolds.
The structure of 2-(Methylamino)acetonitrile features a nitrile group (-CN) attached to an amine-substituted ethyl backbone. This configuration makes it a valuable building block for constructing more complex molecules. The presence of both electrophilic and nucleophilic centers allows for diverse chemical transformations, making it a staple in synthetic chemists' toolkits.
In recent years, 2-(Methylamino)acetonitrile has been increasingly explored in the development of novel therapeutic agents. Its role in medicinal chemistry stems from its ability to serve as a precursor for heterocyclic compounds, which are prevalent in many drugs. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders, where precise molecular targeting is crucial.
One of the most compelling aspects of 2-(Methylamino)acetonitrile is its application in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to cancer and inflammatory diseases. By incorporating 2-(Methylamino)acetonitrile into kinase inhibitor molecules, researchers can fine-tune binding interactions with target proteins, improving drug efficacy and selectivity. Recent studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which play a critical role in immune responses.
Another area where 2-(Methylamino)acetonitrile has made a significant impact is in the development of antiviral agents. The rapid evolution of viruses necessitates the creation of broad-spectrum inhibitors that can target multiple strains. The nitrile group in 2-(Methylamino)acetonitrile provides a reactive site for forming covalent bonds with viral proteins, disrupting their function. Preliminary research indicates that derivatives of this compound exhibit inhibitory activity against several RNA viruses, including those responsible for respiratory infections.
The pharmaceutical industry has also leveraged 2-(Methylamino)acetonitrile in the synthesis of central nervous system (CNS) drugs. Its structural features allow for easy functionalization, enabling the creation of molecules that can cross the blood-brain barrier. This property is particularly important for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where drug delivery remains a significant challenge. Researchers have reported promising results using 2-(Methylamino)acetonitrile-based compounds that modulate neurotransmitter systems without significant side effects.
Beyond pharmaceuticals, 2-(Methylamino)acetonitrile finds applications in agrochemicals and material science. In agriculture, it serves as a precursor for herbicides and fungicides that enhance crop protection. Its reactivity allows for the design of compounds with specific biological activities against pests and pathogens while minimizing environmental impact.
In material science, 2-(Methylamino)acetonitrile is used to synthesize polymers and coatings with unique properties. For example, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. These advanced materials are finding use in aerospace, automotive, and electronics industries where performance under extreme conditions is paramount.
The synthesis of 2-(Methylamino)acetonitrile itself is well-documented and can be achieved through several routes. One common method involves the reaction of methylamine with acrylonitrile under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of this process, making it more sustainable and scalable for industrial production.
Safety considerations are paramount when handling 2-(Methylamino)acetonitrile, although it is not classified as a hazardous substance under standard conditions. Proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound to ensure worker safety.
The future prospects for 2-(Methylamino)acetonitrile are bright, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions deepens, this compound will likely continue to play a pivotal role in drug discovery and material innovation.
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